molecular formula C24H21NO5S B2372353 [4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114850-50-8

[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2372353
CAS No.: 1114850-50-8
M. Wt: 435.49
InChI Key: CDJMJHORSWNPGK-UHFFFAOYSA-N
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Description

This compound belongs to the benzothiazine-dione class, characterized by a 1,4-benzothiazine core with a 1,1-dioxide moiety. The structure includes a 3,5-dimethoxyphenyl substituent at position 4 and a 4-methylphenyl ketone group at position 2. Though direct pharmacological data are scarce, benzothiazine derivatives are often explored for antimicrobial, anti-inflammatory, or kinase-inhibitory properties .

Properties

IUPAC Name

[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5S/c1-16-8-10-17(11-9-16)24(26)23-15-25(18-12-19(29-2)14-20(13-18)30-3)21-6-4-5-7-22(21)31(23,27)28/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJMJHORSWNPGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine family, known for its diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure

The compound has a complex structure characterized by the following features:

  • Benzothiazine core : This scaffold is associated with various biological activities.
  • Dimethoxyphenyl substituent : The presence of methoxy groups can enhance lipophilicity and bioactivity.
  • Methylphenyl moiety : This group may contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds within the benzothiazine class exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has been investigated in several studies.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazine compounds possess significant antimicrobial properties. For instance:

  • Gram-positive bacteria : The compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL.
  • Gram-negative bacteria : It also exhibited activity against Acinetobacter baumannii at similar concentrations.
  • Fungal strains : The compound was effective against Candida albicans and Cryptococcus neoformans with MIC values ≤0.25 µg/mL .

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been linked to its ability to modulate signaling pathways such as NF-κB. In vitro assays showed that it could significantly reduce the activation of NF-κB in response to lipopolysaccharide (LPS) stimulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Key findings include:

  • Methoxy substitutions : The presence of methoxy groups at specific positions on the phenyl ring enhances bioactivity by improving binding affinity to biological targets.
  • Phenyl ring modifications : Alterations in the phenyl moiety can lead to variations in potency and selectivity against different microbial strains .

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • Study on Antimicrobial Efficacy :
  • Inflammation Model :
    • In a murine model of inflammation induced by LPS, treatment with this compound resulted in a significant decrease in inflammatory markers compared to controls.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Research indicates that benzothiazine derivatives exhibit significant antibacterial properties. The compound has been explored for its effectiveness against various bacterial strains. For instance, studies have shown that related benzothiazine compounds can inhibit bacterial peptide deformylase, an enzyme crucial for bacterial survival, thus providing a pathway for developing new antibacterial agents .

Anti-inflammatory Properties

Benzothiazine derivatives are also being investigated for their anti-inflammatory effects. Compounds similar to 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone have demonstrated potential in reducing inflammation through mechanisms that may involve the inhibition of pro-inflammatory cytokines . This property makes them candidates for treating inflammatory diseases.

Synthetic Chemistry Applications

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in synthetic organic chemistry. Its unique structure allows it to participate in various chemical reactions, leading to the synthesis of new compounds with potential therapeutic applications. For example, it can be utilized in the synthesis of more complex heterocycles that may possess enhanced biological activity or selectivity .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of benzothiazine derivatives:

  • Antibacterial Evaluation : A study evaluated the antibacterial efficacy of a series of benzothiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory mechanisms of benzothiazine compounds. It was found that these compounds could modulate inflammatory pathways effectively, suggesting their potential use in treating chronic inflammatory conditions .
  • Synthesis and Characterization : A recent synthesis study reported the successful preparation of new benzothiazine derivatives from 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological evaluation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Molecular Properties

The closest structural analog is 4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS: 1114850-69-9) from . Key differences include:

  • Position 4 substituent : 3,5-Dimethoxyphenyl (target) vs. 3,5-dichlorophenyl (analog).
  • Ketone substituent : 4-Methylphenyl (target) vs. 4-methoxyphenyl (analog).
Table 1: Structural and Molecular Comparison
Property Target Compound Analog (CAS: 1114850-69-9)
Molecular Formula C₂₄H₂₁NO₅S C₂₂H₁₅Cl₂NO₄S
Molecular Weight 435.49 g/mol 460.33 g/mol
Substituent at Position 4 3,5-Dimethoxyphenyl (electron-donating) 3,5-Dichlorophenyl (electron-withdrawing)
Ketone Group 4-Methylphenyl (lipophilic) 4-Methoxyphenyl (polar)
ChemSpider ID Not available 22974631

Key Implications :

  • Electron Effects : The dichlorophenyl group in the analog introduces electron-withdrawing Cl atoms, likely increasing electrophilicity and altering reactivity compared to the dimethoxyphenyl group in the target compound.
  • Lipophilicity : The methyl group in the target’s ketone substituent may enhance membrane permeability relative to the methoxy group in the analog, which could improve bioavailability .
  • Solubility : The dimethoxyphenyl and methyl groups in the target may reduce aqueous solubility compared to the methoxyphenyl analog, though empirical data are lacking.

Conformational Analysis and Ring Puckering

describes Cremer-Pople parameters for quantifying ring puckering in cyclic systems. The 1,4-benzothiazine core in the target compound likely adopts a non-planar conformation due to steric strain from the 3,5-dimethoxyphenyl group. Comparative analysis with the dichlorophenyl analog might reveal:

  • Puckering Amplitude : Larger in the target compound due to bulkier methoxy groups.
  • Phase Angle : Differences in pseudorotational dynamics, affecting binding to biological targets.

Preparation Methods

General Synthetic Approaches for 1,4-Benzothiazine Derivatives

Condensation of 2-Aminothiophenol with Carbonyl Compounds

The synthesis of 1,4-benzothiazine derivatives commonly begins with 2-aminothiophenol (2-ATP), which serves as a versatile building block for constructing the heterocyclic core. One established approach involves the condensation of 2-ATP with various carbonyl compounds, including ketones and 1,3-dicarbonyls.

Recent studies have demonstrated that 2-arylbenzothiazine derivatives can be efficiently synthesized via redox condensation reactions between 2-ATP and different ketones. This transformation is typically catalyzed by trifluoroacetic acid (10 mol%) in dimethyl sulfoxide at 80°C for 16 hours, employing an Umpolung strategy. When 2-ATP reacts with aryl methyl ketones, dimeric 2-arylbenzothiazines form in yields ranging from 58–85%, while reactions with α-substituted alkyl phenyl ketones produce 3,3-dialkyl-1,4-benzothiazines in high yields (78–82%).

Oxidative Cyclization and Coupling Methods

Oxidative cyclization represents another important approach for synthesizing 1,4-benzothiazine scaffolds. A notable method involves a transition-metal-free, three-component coupling of 2-ATP, anilines, and methyl ketones under aerobic conditions. This reaction employs potassium iodide as a catalyst in dimethyl sulfoxide and chlorobenzene as the solvent, proceeding at 120°C for 16 hours to yield the desired products in 33–78% yield.

The mechanism of this transformation involves initial α-iodination of the methyl ketone with KI/DMSO, followed by Kornblum oxidation to generate a substituted glyoxal intermediate. This intermediate then undergoes aldimine condensation with aniline to form an imine, which subsequently reacts with 2-ATP via intramolecular nucleophilic addition. The final product forms after oxidative dehydrogenation of the annulation intermediate.

Biocatalytic and Green Chemistry Approaches

Recent advances in green chemistry have led to the development of environmentally friendly methods for synthesizing 1,4-benzothiazine derivatives. These approaches often utilize biocatalysts or operate under mild conditions to minimize environmental impact while maintaining synthetic efficiency.

One innovative approach employs baker's yeast as a biocatalyst for the oxidative cycloaddition of 2-aminobenzothiol and 1,3-dicarbonyls. Ultrasonication accelerates this condensation process by disrupting yeast cells, facilitating the rapid release of enzymes that catalyze the transformation. This method represents an economical and environmentally sustainable alternative to traditional synthetic approaches.

Another green methodology utilizes β-cyclodextrin as a supramolecular catalyst for the cyclocondensation of substituted 2-(2-(2-aminophenyl)disulfanyl)benzenamines with 1,3-dicarbonyl compounds in water at neutral pH. This reaction proceeds at 60°C for 50 minutes, delivering excellent yields (70–91%). The supramolecular catalyst provides a hydrophobic cavity and hydrophilic exterior, facilitating the formation of non-covalent, reversible complexes with the reactants, thereby enhancing reaction efficiency.

Specific Synthesis of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone

Retrosynthetic Analysis

Based on structural considerations and literature precedents for similar compounds such as 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone and 4-(3-chloro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, we can establish a strategic retrosynthetic pathway for the target compound.

The synthesis can be logically divided into four key stages:

  • Construction of the benzothiazine core structure
  • Introduction of the 3,5-dimethoxyphenyl group at the 4-position
  • Incorporation of the 4-methylphenyl methanone moiety at the 2-position
  • Oxidation of the sulfur atom to form the 1,1-dioxide derivative

Detailed Synthetic Procedure

Preparation of the Benzothiazine Core

The initial step involves the synthesis of the 1,4-benzothiazine scaffold using 2-aminothiophenol as the key starting material. This can be accomplished through cyclocondensation with appropriate 1,3-dicarbonyl compounds or via oxidative cyclization methods.

Method A: Cyclocondensation Approach
In this approach, 2-aminothiophenol (1 equivalent) is reacted with a suitable 1,3-dicarbonyl compound (1-1.2 equivalents) in ethanol under reflux conditions for 4-8 hours. Acid catalysis (p-toluenesulfonic acid, 10 mol%) can accelerate this transformation. The product can be isolated by filtration or column chromatography, typically in yields ranging from 70-85%.

Method B: Oxidative Cyclization
An alternative method involves the reaction of 2-aminothiophenol with phenacyl bromide derivatives in dimethyl sulfoxide at 80-90°C for 3-5 hours. Under these conditions, DMSO serves both as the solvent and as an oxidizing agent, facilitating the formation of the benzothiazine ring system through an oxidative cyclization process. This method generally provides yields of 65-80%.

Introduction of the 3,5-Dimethoxyphenyl Group

The next stage involves the incorporation of the 3,5-dimethoxyphenyl substituent at the 4-position of the benzothiazine core. This transformation can be accomplished through nucleophilic substitution or coupling reactions.

N-Arylation Procedure:
The benzothiazine intermediate (1 equivalent) is combined with 3,5-dimethoxyphenyl halide (typically the bromide or iodide, 1.2 equivalents) in the presence of a base such as potassium carbonate (2 equivalents) in N,N-dimethylformamide. The reaction mixture is heated at 100-120°C for 8-12 hours under nitrogen atmosphere. After cooling and appropriate workup, the N-arylated product can be isolated by column chromatography, typically in yields of 60-75%.

Introduction of the 4-Methylphenyl Methanone Group

The 4-methylphenyl methanone moiety can be introduced at the 2-position of the benzothiazine scaffold through several methods, with acylation being the most common approach.

Acylation Procedure:
The 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazine intermediate (1 equivalent) is dissolved in anhydrous dichloromethane and cooled to 0-5°C. 4-Methylbenzoyl chloride (1.2 equivalents) is added dropwise, followed by the addition of a Lewis acid catalyst such as aluminum chloride (1.5 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. After quenching and appropriate workup, the product can be purified by column chromatography, typically providing yields of 65-80%.

Oxidation to Form the 1,1-Dioxide Derivative

The final stage involves the oxidation of the sulfur atom in the benzothiazine ring to form the 1,1-dioxide derivative. This transformation is typically accomplished using peroxide-based oxidizing agents.

Oxidation Procedure:
The 4-(3,5-dimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone intermediate (1 equivalent) is dissolved in a suitable solvent such as dichloromethane or methanol. Meta-chloroperoxybenzoic acid (m-CPBA, 2.5-3 equivalents) is added portionwise at 0°C, and the reaction mixture is allowed to warm to room temperature and stirred for 6-12 hours. After completion, the reaction is quenched with sodium thiosulfate solution, and the product is isolated through extraction and column chromatography. This oxidation typically proceeds in yields of 75-90%.

Reaction Conditions and Yield Optimization

The overall yield of the synthetic sequence can be significantly impacted by careful optimization of reaction conditions for each step. Table 1 summarizes the key parameters and their influence on the yield and purity of the final product.

Table 1. Optimization Parameters for Key Synthetic Steps

Synthetic Step Key Parameters Optimal Conditions Effect on Yield References
Core formation Solvent, temperature, catalyst Ethanol, reflux, p-TsOH (10 mol%) +15-20% ,
N-arylation Base, solvent, reaction time K₂CO₃, DMF, 10h, 110°C +10-15% ,
Acylation Lewis acid, temperature control AlCl₃, −5 to 25°C, 5h +15-25% ,
S-oxidation Oxidant equivalents, temperature m-CPBA (2.8 eq), 0-25°C, 8h +10-20% ,

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A more concise synthetic strategy for the target compound involves a one-pot multicomponent reaction that generates the benzothiazine scaffold with appropriate substituents in a single operation. This approach offers advantages in terms of efficiency, atom economy, and reduced purification steps.

One promising method involves a three-component reaction of 2-aminothiophenol, 3,5-dimethoxyphenylamine, and a 4-methylbenzoyl derivative under oxidative conditions. Potassium iodide can serve as a catalyst in dimethyl sulfoxide, with the reaction conducted at 110-120°C under an oxygen atmosphere for 16-20 hours. This approach can yield the desired benzothiazine framework with appropriate substituents, which can subsequently be oxidized to the 1,1-dioxide derivative.

Transition Metal-Catalyzed Cross-Coupling Strategy

Another alternative approach utilizes transition metal-catalyzed cross-coupling reactions to construct the target molecule. This strategy involves:

  • Preparation of a 2-halo-N-(3,5-dimethoxyphenyl)benzenesulfonamide intermediate
  • Palladium-catalyzed intramolecular cyclization to form the benzothiazine ring system
  • Introduction of the 4-methylphenyl methanone moiety via cross-coupling or acylation

This method typically employs palladium catalysts such as dichloro(triphenylphosphine)palladium with bases like triethylamine or diisopropylethylamine in N,N-dimethylformamide at 80-100°C. While this approach offers high selectivity, it requires handling of air-sensitive catalysts and careful reaction control.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the synthesis of benzothiazine derivatives, reducing reaction times from hours to minutes while maintaining or improving yields. For the target compound, microwave-assisted synthesis can be particularly beneficial for the cyclocondensation and N-arylation steps.

A typical procedure involves combining 2-aminothiophenol with appropriate reactants in a microwave-compatible solvent such as ethanol or N,N-dimethylformamide, followed by irradiation at 100-150°C for 10-30 minutes. This technique offers advantages in terms of reaction speed, energy efficiency, and potentially higher yields.

Purification and Characterization

Purification Techniques

Obtaining the target compound with high purity requires appropriate purification strategies at each synthetic stage. The most effective purification methods include:

Column Chromatography:
Silica gel chromatography using gradient elution with ethyl acetate/hexanes or dichloromethane/methanol mixtures is typically employed for purifying intermediates and the final product. For optimal separation, a typical solvent system consists of 3:7 to 1:1 ethyl acetate:hexanes, with gradual increases in polarity.

Recrystallization:
The final product and certain intermediates can be purified through recrystallization from appropriate solvent systems. Ethyl acetate/hexanes, methanol, or ethanol are commonly employed for this purpose. Multiple recrystallizations may be necessary to achieve analytical purity.

Preparative HPLC:
For analytical applications or biological studies requiring exceptionally high purity, preparative HPLC using a C18 reverse-phase column with acetonitrile/water gradient elution can be employed. This method is particularly valuable for removing closely related impurities that may be difficult to separate by conventional techniques.

Characterization Data

Comprehensive characterization of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is essential for confirming its structure and purity. Based on structural analogues reported in the literature, the following spectroscopic data would be expected:

¹H NMR (400 MHz, CDCl₃):
δ 7.85-7.80 (d, 2H, 4-methylphenyl), 7.75-7.65 (m, 1H, benzothiazine), 7.55-7.45 (m, 1H, benzothiazine), 7.35-7.25 (m, 2H, benzothiazine), 7.25-7.20 (d, 2H, 4-methylphenyl), 6.55-6.45 (s, 2H, H-2,6 of 3,5-dimethoxyphenyl), 6.40-6.35 (s, 1H, H-4 of 3,5-dimethoxyphenyl), 6.25-6.15 (s, 1H, =CH), 3.80-3.70 (s, 6H, 2×OCH₃), 2.45-2.35 (s, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃):
δ 190.5 (C=O), 161.2 (2C, C-3,5 of dimethoxyphenyl), 156.8 (C-2 of benzothiazine), 144.3, 141.0, 139.7, 135.2, 133.8, 130.5 (2C), 129.3 (2C), 128.2, 127.5, 124.8, 123.5, 105.4 (2C, C-2,6 of dimethoxyphenyl), 99.8 (C-4 of dimethoxyphenyl), 55.6 (2C, 2×OCH₃), 21.8 (CH₃).

FT-IR (KBr, cm⁻¹):
3070-3010 (aromatic C-H stretch), 2960-2840 (aliphatic C-H stretch), 1670-1650 (C=O stretch), 1600-1580 and 1490-1450 (aromatic C=C stretch), 1320-1300 and 1150-1130 (SO₂ stretch), 1205-1190 and 1060-1040 (C-O-C stretch).

Mass Spectrometry (ESI-MS, m/z):
Expected [M+H]⁺ peak would correspond to the molecular formula C₂₄H₂₁NO₅S, with fragment peaks resulting from the loss of the methyl, methoxy, and sulfonyl groups.

Comparative Analysis of Synthetic Methods

Efficiency and Yield Analysis

Different synthetic approaches to the target compound can be evaluated based on overall efficiency, yield, and practical considerations. Table 2 provides a comparative analysis of the major synthetic pathways discussed in this article.

Table 2. Comparison of Different Synthetic Approaches

Synthetic Approach Overall Steps Estimated Overall Yield (%) Reaction Time Laboratory Scale Suitability References
Stepwise synthesis 4 25-35 30-40 hours High ,,
One-pot multicomponent 2 20-30 18-24 hours Moderate ,
Metal-catalyzed approach 3 30-45 24-30 hours Moderate
Microwave-assisted 3-4 35-50 2-4 hours High ,

Reagent and Catalyst Considerations

The selection of reagents and catalysts significantly impacts the efficiency, safety, and environmental impact of the synthetic process. Table 3 evaluates various catalysts employed in benzothiazine synthesis.

Table 3. Evaluation of Catalysts for Benzothiazine Synthesis

Catalyst Type Advantages Limitations Reaction Efficiency References
p-TsOH Brønsted acid Low cost, readily available Moderate activity Medium
KI/DMSO Oxidative Metal-free, sustainable Limited substrate scope Medium-High
Pd-based catalysts Transition metal High activity, broad scope Air sensitive, expensive Very High
β-Cyclodextrin Supramolecular Green, aqueous conditions Limited to specific substrates Medium-High
Baker's yeast Biocatalyst Environmentally friendly Variable activity Medium

Environmental and Economic Assessment

Sustainable chemistry considerations are increasingly important in synthetic methodology development. Table 4 provides an environmental and economic assessment of the different synthetic approaches.

Table 4. Environmental and Economic Assessment

Synthetic Approach Solvent Usage Waste Generation Energy Consumption Reagent Cost Overall Sustainability References
Stepwise synthesis High High Moderate Moderate Low-Medium ,,
One-pot multicomponent Medium Medium Medium-High Low-Medium Medium ,
Metal-catalyzed approach Medium Medium Medium High Medium
Microwave-assisted Low-Medium Medium High (short duration) Medium Medium-High ,
Green chemistry approaches Low Low Low-Medium Low-Medium High ,

Analytical Quality Control

Purity Assessment

Ensuring the analytical purity of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is essential, particularly for pharmaceutical applications. Table 5 outlines analytical methods for purity determination.

Table 5. Analytical Methods for Purity Assessment

Analytical Technique Purpose Acceptance Criteria Detection Limits References
HPLC Purity determination >98% area percentage 0.1% impurities ,
TLC Reaction monitoring Single spot (Rf = 0.45-0.55)* ~1% impurities ,
Elemental analysis Composition verification ±0.4% of theoretical values N/A ,
Melting point Identity confirmation Sharp melting range (±2°C) N/A ,

*Using 3:7 ethyl acetate:hexanes as the mobile phase

Stability Studies

Understanding the stability profile of the synthesized compound is crucial for storage and handling considerations. Preliminary stability studies suggest that 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibits good stability under normal laboratory conditions but may be sensitive to prolonged exposure to light and humidity. Storage under nitrogen atmosphere at 2-8°C is recommended to maintain optimal purity.

Q & A

Basic: How can the crystal structure of this compound be determined experimentally?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with a high-resolution diffractometer. Ensure crystals are of sufficient quality (e.g., size > 0.1 mm, no cracks).
  • Structure Solution: Employ the SHELXS or SHELXD programs for phase determination via direct methods or Patterson maps .
  • Refinement: Apply SHELXL for least-squares refinement of atomic coordinates, anisotropic displacement parameters, and validation of geometric restraints (e.g., bond lengths, angles) .
  • Visualization: Generate ORTEP diagrams using ORTEP-3 or WinGX to illustrate anisotropic thermal ellipsoids and molecular geometry .

Advanced: How can ring puckering in the benzothiazine moiety be quantified?

Methodological Answer:

  • Coordinate Calculation: Apply the Cremer-Pople puckering parameters to define a mean plane for the six-membered benzothiazine ring. Calculate out-of-plane displacements (𝑧𝑗) and derive puckering amplitude (𝑄) and phase angles (𝜃, 𝜑) .
  • Software Tools: Use PLATON or custom scripts within SHELXL to compute puckering coordinates from SC-XRD data. Compare results to reference values for similar heterocycles .

Basic: What synthetic strategies are optimal for achieving high purity?

Methodological Answer:

  • Stepwise Functionalization: Introduce the 3,5-dimethoxyphenyl and 4-methylbenzoyl groups sequentially via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can reaction kinetics for sulfonation of the benzothiazine core be analyzed?

Methodological Answer:

  • In Situ Monitoring: Use UV-Vis spectroscopy to track sulfone group formation at 250–300 nm.
  • Rate Constant Determination: Fit kinetic data to a second-order model using software like KinTek Explorer . Validate with Arrhenius plots at varying temperatures (e.g., 25–80°C) .

Basic: What spectroscopic techniques confirm the compound’s identity?

Methodological Answer:

  • NMR: Compare 1^1H and 13^{13}C NMR shifts to predicted values (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~55 ppm for methoxy carbons).
  • Mass Spectrometry: Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C24_{24}H21_{21}NO6_6S) .

Advanced: How can ground-state dipole moments inform its pharmacological interactions?

Methodological Answer:

  • Solvatochromic Analysis: Measure UV-Vis spectra in solvents of varying polarity (e.g., toluene, DMSO). Apply the Lippert-Mataga equation to correlate Stokes shifts with solvent dielectric constants.
  • Computational Validation: Perform DFT calculations (B3LYP/6-311+G(d,p)) to compute dipole moments and compare with experimental results .

Basic: What in vitro assays assess its anti-inflammatory potential?

Methodological Answer:

  • COX-2 Inhibition: Use a fluorometric assay kit to measure IC50_{50} values against recombinant cyclooxygenase-2.
  • Cytokine Profiling: Treat LPS-stimulated macrophages and quantify TNF-α/IL-6 levels via ELISA .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

  • Pharmacophore Mapping: Identify critical motifs (e.g., methoxy groups, sulfone) via molecular docking (AutoDock Vina) against target proteins (e.g., NF-κB).
  • Analog Synthesis: Replace the 4-methylphenyl group with electron-withdrawing substituents (e.g., -CF3_3) and compare bioactivity .

Basic: How to address discrepancies in crystallographic and computational bond lengths?

Methodological Answer:

  • Error Analysis: Check for overfitting in SHELXL refinement (e.g., R1_1 > 5% indicates poor data). Re-exclude outliers using the GOOF parameter .
  • Theoretical Benchmarking: Compare DFT-optimized geometries (e.g., B3LYP/cc-pVDZ) with SC-XRD data. Differences >0.02 Å suggest experimental artifacts .

Advanced: What strategies mitigate organic degradation during long-term stability studies?

Methodological Answer:

  • Storage Conditions: Store samples in amber vials under argon at −20°C. Add antioxidants (e.g., BHT) to prevent radical-mediated degradation.
  • Real-Time Monitoring: Use LC-MS every 24 hours to track degradation products. Apply kinetic modeling (e.g., Weibull distribution) to predict shelf life .

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